Functional β2-Selectivity Ratio
In a head-to-head functional assay using guinea pig isolated trachea (β2) and atria (β1), butaxamine demonstrated a β2:β1 selectivity ratio of 17.0, based on pA2 values . This ratio quantifies the compound's preferential blockade of β2-adrenoceptors over β1-adrenoceptors. In direct comparison under identical conditions, the non-selective antagonist propranolol exhibited a ratio of 2.75, indicating minimal subtype discrimination, while the β1-selective antagonist atenolol had a ratio of 0.036, demonstrating marked β1 preference .
| Evidence Dimension | β2:β1 Adrenoceptor Selectivity Ratio (derived from pA2 values) |
|---|---|
| Target Compound Data | 17.0 |
| Comparator Or Baseline | Propranolol: 2.75; Atenolol: 0.036 |
| Quantified Difference | Butaxamine is approximately 6.2-fold more β2-selective than propranolol and approximately 472-fold more β2-selective than atenolol |
| Conditions | Isolated guinea pig trachea (β2) and atria (β1) using β2-selective agonist fenoterol and β1-selective agonist noradrenaline |
Why This Matters
This functional selectivity ratio provides a direct, quantitative basis for choosing butaxamine over non-selective or β1-selective antagonists when β2-specific blockade is required for mechanistic studies.
- [1] O'Donnell SR, Wanstall JC. The importance of choice of agonist in studies designed to predict β2:β1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria. Naunyn-Schmiedeberg's Arch Pharmacol. 1979;308(3):183-190. DOI: 10.1007/BF00501381 View Source
